molecular formula C12H13NO2 B2910001 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one CAS No. 1803562-64-2

3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one

Cat. No.: B2910001
CAS No.: 1803562-64-2
M. Wt: 203.241
InChI Key: XWJSXHXKAFTTKV-UHFFFAOYSA-N
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Description

3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is a versatile chemical scaffold featuring a cyclohex-2-en-1-one motif fused with a hydroxymethyl-substituted pyridine ring. This unique structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound is of significant interest for the synthesis of novel molecules targeting metabolic and central nervous system disorders. The hydroxymethyl group on the pyridine ring serves as a flexible handle for further chemical derivatization, allowing researchers to create amide, ester, or ether linkages to construct diverse compound libraries. The structural motif is similar to that found in potent antagonists for central nervous system targets, suggesting its potential application in developing positron emission tomography (PET) radioligands for neuroimaging . Furthermore, the enone system within the cyclohexenone ring is a key pharmacophore in various biologically active compounds and can act as a Michael acceptor, which is relevant for designing covalent inhibitors or studying protein-ligand interactions . This reagent is provided exclusively for use in laboratory research to facilitate the development of new therapeutic and diagnostic agents.

Properties

IUPAC Name

3-[6-(hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-8-10-4-2-6-12(13-10)9-3-1-5-11(15)7-9/h2,4,6-7,14H,1,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJSXHXKAFTTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one typically involves the reaction of 2-hydroxymethylpyridine with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: 3-[6-(Carboxyl)pyridin-2-yl]cyclohex-2-en-1-one

    Reduction: 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-ol

    Substitution: 3-[6-(Halomethyl)pyridin-2-yl]cyclohex-2-en-1-one, 3-[6-(Aminomethyl)pyridin-2-yl]cyclohex-2-en-1-one

Scientific Research Applications

3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group and the cyclohexenone moiety may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one, the following table compares its structural and functional features with analogous cyclohexenone derivatives:

Compound Name Cyclohexenone Substituents Key Functional Groups Potential Interactions Key References
This compound 6-(Hydroxymethyl)pyridin-2-yl Pyridine, hydroxymethyl, ketone Hydrogen bonding, π-π stacking
(E)-6-(3-(3,4,5-Trimethoxyphenyl)acryloyl)cyclohex-2-en-1-one 3-(3,4,5-Trimethoxyphenyl)acryloyl Acryloyl, methoxy groups Hydrophobic, H-bonding (methoxy)
3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one Methyl, isopropenyl Alkenyl, ketone Van der Waals, hydrophobic
(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one Hydroxy, isopropyl, methyl Hydroxyl, ketone H-bonding, dipole-dipole

Key Observations

Methoxy groups in (E)-6-(3-(3,4,5-Trimethoxyphenyl)acryloyl)cyclohex-2-en-1-one provide electron-donating effects, which may stabilize conjugated systems but reduce electrophilicity at the ketone .

Hydrogen Bonding :

  • The hydroxymethyl group on the pyridine ring enables strong hydrogen-bonding interactions, similar to the hydroxyl group in (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one . This property could enhance solubility in polar solvents and influence crystallization behavior.

Steric and Spatial Considerations: Bulky substituents like the isopropenyl group in isopiperitenone may hinder nucleophilic attack at the ketone, whereas the planar pyridine ring in the target compound minimizes steric hindrance .

Biological Relevance: Pyridine-containing analogs (e.g., piperine-inspired scaffolds in ) often exhibit enhanced binding to biological targets like IL-1β and NF-κB due to aromatic π-π interactions . The hydroxymethyl group may further modulate pharmacokinetic properties, such as bioavailability, compared to non-polar substituents.

Biological Activity

3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is a compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. Its unique structure, which incorporates a hydroxymethyl-substituted pyridine ring and a cyclohexenone moiety, suggests potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

The synthesis of this compound typically involves the reaction of 2-hydroxymethylpyridine with cyclohex-2-en-1-one under basic conditions, often utilizing sodium hydroxide as a catalyst in an ethanol solvent. This reaction is performed under reflux to ensure complete conversion.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups .

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyridine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Enzyme Inhibition

Research has highlighted the potential of pyridine derivatives in inhibiting specific enzymes. The hydroxymethyl group in this compound could enhance binding affinity to target enzymes, thus functioning as a competitive inhibitor. This characteristic is particularly relevant in drug design for conditions requiring enzyme modulation .

Antioxidant Properties

The presence of the hydroxymethyl group may contribute to antioxidant activity by scavenging free radicals. Studies on related compounds have shown promising results in reducing oxidative stress markers, indicating that this compound might similarly protect cellular components from oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Biological Activity
3-Hydroxy-2-methylpyridineHydroxyl group at position 3Antimicrobial, enzyme inhibition
2-Hydroxy-6-methylpyridineHydroxyl group at position 2Antioxidant properties
This compoundHydroxymethyl group and cyclohexenone moietyPotential enzyme inhibitor, antioxidant

Study on Antimicrobial Properties

A study conducted on pyridine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications in the pyridine ring could enhance activity, making a case for further exploration of this compound in this context .

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition capabilities of related compounds, revealing that certain substitutions on the pyridine ring improved binding to cyclooxygenase enzymes. This finding suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

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